N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[(phenylsulfonyl)amino]methyl}benzamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[(phenylsulfonyl)amino]methyl}benzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[(phenylsulfonyl)amino]methyl}benzamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Fischer indole synthesis and subsequent steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[(phenylsulfonyl)amino]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can lead to various reduced indole derivatives.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[(phenylsulfonyl)amino]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[(phenylsulfonyl)amino]methyl}benzamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-fluoroindole: A simpler indole derivative with a fluorine atom at the 5-position.
Phenylsulfonylindole: An indole derivative with a phenylsulfonyl group.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[(phenylsulfonyl)amino]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22FN3O3S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-(benzenesulfonamidomethyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H22FN3O3S/c25-20-10-11-23-22(14-20)19(16-27-23)12-13-26-24(29)18-8-6-17(7-9-18)15-28-32(30,31)21-4-2-1-3-5-21/h1-11,14,16,27-28H,12-13,15H2,(H,26,29) |
InChI Key |
GFWUMWFRJHTBKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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